molecular formula C9H11ClF2N2O2 B2830157 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid CAS No. 1946812-16-3

2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B2830157
CAS No.: 1946812-16-3
M. Wt: 252.65
InChI Key: HSERWPJWNSTIDE-UHFFFAOYSA-N
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Description

2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid is a chemical compound with a unique structure that includes a pyrazole ring substituted with chloro, difluoromethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chloro-3-(difluoromethyl)-5-methylpyrazole with butanoic acid under specific conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro, difluoromethyl, and methyl groups contribute to its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

  • 4-Chloro-3-(trifluoromethyl)-5-methylpyrazole
  • 4-Chloro-3-(difluoromethyl)-5-ethylpyrazole

Uniqueness

2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its difluoromethyl group, in particular, may enhance its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClF2N2O2/c1-3-5(9(15)16)14-4(2)6(10)7(13-14)8(11)12/h5,8H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSERWPJWNSTIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=C(C(=N1)C(F)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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